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A Comparative Analysis of Perfluorocarbons for Semiconductor Manufacturing: A Guide for
Researchers and Scientists

The semiconductor industry relies heavily on perfluorocarbons (PFCs) for critical manufacturing
processes, primarily in plasma etching and chemical vapor deposition (CVD) chamber
cleaning. Their unique chemical stability and ability to generate the necessary reactive species
in a plasma environment have made them indispensable for achieving the fine resolutions
required in modern microelectronics. However, the high global warming potential (GWP) of
many PFCs has necessitated a concerted effort to find more environmentally benign
alternatives without compromising process performance. This guide provides a comparative
analysis of various PFCs and their emerging alternatives, supported by experimental data, to
assist researchers and professionals in navigating the complex landscape of semiconductor
fabrication gases.

Key Performance Indicators and Environmental
Impact

The selection of a PFC or its alternative is a trade-off between process performance and
environmental impact. Key performance indicators include etch rate, selectivity to the mask and
underlying layers, and anisotropic etching profiles. Environmentally, the primary concern is the
GWP, a measure of a gas's ability to trap heat in the atmosphere relative to carbon dioxide.
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Table 1: Global Warming Potential of Selected
Perfluoraocarbons and Alternatives

Global Warming Atmospheric

Gas Chemical Formula . o
Potential (100-year) Lifetime (years)

Conventional PFCs

Tetrafluoromethane CFa 6,630 50,000
Hexafluoroethane CaFs 12,400 10,000
Octafluoropropane CsFs 8,900 2,600
Octafluorocyclobutane  c-CaFs 10,300 3,200
Sulfur Hexafluoride SFs 23,500 3,200
Alternatives

Nitrogen Trifluoride NF3 17,200 740
Hexafluorobutadiene CaFe <1 0.03
Octafluoropentadiene CsFs <1 0.04
Hexafluorobenzene CeFs <1 ~0.1

Dodecafluorocyclohex _ _
c-CeFi2 Low Not readily available
ane

Plasma Etching Performance: A Comparative
Overview

Plasma etching creates intricate patterns on semiconductor wafers. The choice of gas is critical
for achieving the desired etch characteristics. The following tables summarize the performance
of various fluorocarbons in the etching of silicon dioxide (SiOz), a common dielectric material in
semiconductor devices.

Table 2: Comparative Etch Performance of
Perfluorocarbons for SiO:
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Selectivity to

Etch Rate . . Polymerization
Gas . Silicon Anisotropy

(nm/min) . ) Tendency

(Si02ISi)

CFa Moderate Low Moderate Low
CzFe Moderate-High Moderate Good Moderate
CsFs High Moderate-High Good Moderate-High
c-CaFs High High Excellent High

Table 3: Performance of Alternative Gases in SiO2
Etching

Selectivity to

Alternative Etch Rate )
. Mask (e.g., Etch Profile Key Advantage
Gas (nm/min)
ACL)

CaFe High High Anisotropic Very low GWP

CsFs High High Anisotropic Very low GWP
Low GWP,

CeFe Moderate Moderate Anisotropic potential for high
selectivity

It is important to note that etch performance is highly dependent on process parameters such
as gas flow rates, pressure, and plasma power.[1][2]

Chamber Cleaning: Shifting Towards Greener
Alternatives

After CVD processes, residual materials must be cleaned from the chamber walls to prevent
contamination of subsequent wafers. PFCs have traditionally been used for this "in-situ”
cleaning. However, remote plasma cleaning using nitrogen trifluoride (NFs) has emerged as a
more efficient and environmentally friendly alternative.[3][4]
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ble 4: ison of Chamber Cleani

Cleaning
Gas . GWP Byproducts Process Type

Efficiency

CF4, COF2 (with )
CaFs Moderate 12,400 02) In-situ Plasma
2

NF3 High (>95%) 17,200 Nz, F2 Remote Plasma
F2 Very High 0 None Remote Plasma

The high dissociation efficiency of NFs in a remote plasma source leads to a more thorough
and faster cleaning process, significantly reducing the overall greenhouse gas emissions
compared to traditional PFC-based methods.[3][4]

Experimental Methodologies

To ensure the reproducibility and validity of comparative studies, detailed experimental
protocols are essential. Below are generalized methodologies for plasma etching and chamber
cleaning experiments.

Experimental Protocol for SiO2 Plasma Etching

o Substrate Preparation: A silicon wafer with a thermally grown or PECVD-deposited SiO2
layer of a specific thickness (e.g., 1 ym) is used. A hard mask, such as an amorphous carbon
layer (ACL), is deposited and patterned using standard photolithography and etching
techniques.

o Etching Chamber Setup: The experiment is conducted in a capacitively coupled plasma
(CCP) or inductively coupled plasma (ICP) reactor. The wafer is placed on the substrate
electrode, which can be biased and temperature-controlled.

e Process Parameters:

o Gas Chemistry: The PFC or alternative gas is introduced into the chamber at a specific
flow rate (e.g., 10-100 sccm), often mixed with a diluent gas like Argon (Ar) and an
additive gas like Oxygen (Oz2) to control polymerization.
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o Pressure: The chamber pressure is maintained at a low level, typically in the range of 10-
100 mTorr.

o RF Power: Radiofrequency power (typically 13.56 MHz) is applied to the electrodes to
generate the plasma. The power can range from 100 to 1000 W.

o Etching Process: The plasma is ignited, and the etching is carried out for a predetermined
time.

e Post-Etch Analysis:

o Etch Rate: The etched depth is measured using a profilometer or scanning electron
microscope (SEM), and the etch rate is calculated.

o Selectivity: The etch rates of the SiOz layer and the mask (or underlying silicon) are
determined to calculate the etch selectivity.

o Etch Profile: The cross-section of the etched features is examined using an SEM to
assess the anisotropy of the etch.

o Plasma Diagnostics: A quadrupole mass spectrometer (QMS) can be used to analyze the
radical and ion composition of the plasma during etching.

Visualizing the Process: Workflows and
Relationships

Understanding the sequence of events and the interplay of different components is crucial in
semiconductor manufacturing processes.
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Caption: A simplified workflow for a typical plasma etching experiment.
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Caption: Comparison of in-situ PFC and remote NFs chamber cleaning processes.

Conclusion

The semiconductor industry is at a critical juncture where the demand for more powerful and
smaller electronic devices must be balanced with environmental responsibility. While traditional
perfluorocarbons have been instrumental in advancing semiconductor technology, their high
global warming potential is a significant concern. The development and adoption of alternative
gases with lower environmental impact, coupled with process optimization and efficient
abatement technologies, are crucial for the sustainable growth of the industry. This guide
provides a snapshot of the current landscape, offering a comparative basis for the selection of
etching and cleaning gases. Continuous research and development in this area will be
paramount in enabling the next generation of semiconductor manufacturing to be both
technologically advanced and environmentally conscious.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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